molecular formula C21H25NO3 B8330690 Ethyl 4-(1-benzyl-4-hydroxypiperidin-4-yl)benzoate

Ethyl 4-(1-benzyl-4-hydroxypiperidin-4-yl)benzoate

Cat. No.: B8330690
M. Wt: 339.4 g/mol
InChI Key: GKWDYHQWNYVZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-benzyl-4-hydroxypiperidin-4-yl)benzoate is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 4-(1-benzyl-4-hydroxypiperidin-4-yl)benzoate

InChI

InChI=1S/C21H25NO3/c1-2-25-20(23)18-8-10-19(11-9-18)21(24)12-14-22(15-13-21)16-17-6-4-3-5-7-17/h3-11,24H,2,12-16H2,1H3

InChI Key

GKWDYHQWNYVZTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-4-(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)piperidin-4-ol described in Production Example 7-1 (13.4 g, 36.8 mmol) was dissolved in ethanol (300 mL), then sulfuric acid was added, and the mixture was stirred at 90° C. for 12 hours. The reaction mixture was cooled to room temperature and then the solvent was evaporated under vacuum. The resultant residue was dissolved in dichloromethane, the resultant was washed with a saturated aqueous sodium bicarbonate solution, and then the organic layer was dried over anhydrous sodium sulfate and filtered. The solvent was evaporated under vacuum and the resultant residue was purified with NH silica gel column chromatography (n-heptane:ethyl acetate=4:1-1:1). The target fraction was concentrated under vacuum to obtain the title compound (7.23 g, 58%).
Name
1-Benzyl-4-(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)piperidin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 7-1
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
58%

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